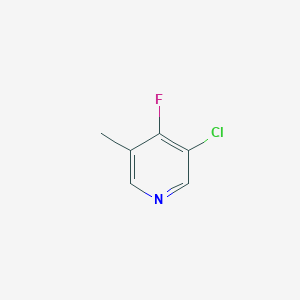

3-Chloro-4-fluoro-5-methylpyridine

Beschreibung

BenchChem offers high-quality 3-Chloro-4-fluoro-5-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-fluoro-5-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C6H5ClFN |

|---|---|

Molekulargewicht |

145.56 g/mol |

IUPAC-Name |

3-chloro-4-fluoro-5-methylpyridine |

InChI |

InChI=1S/C6H5ClFN/c1-4-2-9-3-5(7)6(4)8/h2-3H,1H3 |

InChI-Schlüssel |

MTEHPEXLGKMQGH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CN=CC(=C1F)Cl |

Herkunft des Produkts |

United States |

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Substituted Chlorofluoromethylpyridines for Advanced Research

A Note on the Subject Compound: Comprehensive experimental data for 3-Chloro-4-fluoro-5-methylpyridine is not extensively available in public literature. This guide will focus on the closely related and documented isomer, 3-Chloro-5-fluoro-4-methylpyridine (CAS No. 1227502-68-2) , to provide a robust and technically sound resource for researchers. The principles of reactivity, synthesis, and application discussed herein are broadly applicable to this class of halogenated pyridine derivatives, offering valuable insights for professionals in drug development and chemical research.

Core Chemical Identity and Physicochemical Profile

3-Chloro-5-fluoro-4-methylpyridine is a substituted aromatic heterocycle that serves as a valuable building block in medicinal and materials chemistry. The strategic placement of chloro, fluoro, and methyl groups on the pyridine ring imparts a unique combination of electronic properties and reactivity, making it a versatile scaffold for the synthesis of more complex molecules.

The pyridine core is a well-established "privileged structure" in medicinal chemistry, a term that describes molecular fragments capable of binding to a wide range of biological receptors.[1] The specific substitution pattern of 3-Chloro-5-fluoro-4-methylpyridine allows for directed chemical modifications, which is a key attribute for a versatile synthetic intermediate.

Table 1: Physicochemical Properties of 3-Chloro-5-fluoro-4-methylpyridine

| Property | Value | Source |

| CAS Number | 1227502-68-2 | [2] |

| Molecular Formula | C₆H₅ClFN | [2] |

| Molecular Weight | 145.56 g/mol | [2] |

| InChIKey | XVLJFBLQRLFEAH-UHFFFAOYSA-N | [2] |

| Topological Polar Surface Area | 12.9 Ų | [2] |

| Octanol/Water Partition Coefficient (LogP) | 1.9 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 0 | [2] |

Synthesis and Reactivity

A likely synthetic strategy would involve the construction of the substituted pyridine ring, followed by the introduction of the halogen atoms. For instance, a common approach involves the diazotization of an aminopyridine precursor, followed by a Sandmeyer or Schiemann reaction to install the chloro and fluoro groups, respectively. The methyl group could be present on the starting material or introduced via a suitable cross-coupling reaction.

Plausible Synthetic Workflow

The following diagram illustrates a conceptual synthetic pathway for a substituted chlorofluoropyridine, highlighting the key transformations involved.

Caption: Conceptual workflow for the synthesis of a chlorofluoropyridine.

Expected Reactivity

The reactivity of 3-Chloro-5-fluoro-4-methylpyridine is dictated by the electronic nature of the pyridine ring and its substituents. The electron-withdrawing character of the nitrogen atom and the halogen substituents makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAᵣ). The chlorine atom, being a good leaving group, is a primary site for such reactions.

Furthermore, the chloro and fluoro groups provide handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[5] These reactions are fundamental in modern drug discovery, allowing for the introduction of a wide range of molecular fragments to build libraries of compounds for biological screening.

Applications in Drug Development and Medicinal Chemistry

Halogenated pyridines are crucial intermediates in the pharmaceutical and agrochemical industries. The introduction of chlorine and fluorine atoms into a molecule can significantly modulate its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[6]

Patents involving 3-Chloro-5-fluoro-4-methylpyridine highlight its use as an intermediate in the synthesis of compounds for various therapeutic areas. For example, it has been cited in the development of azepane derivatives for treating Hepatitis B infections and as a building block for novel fungicides.[2]

Role as a Synthetic Scaffold

The following diagram illustrates the central role of 3-Chloro-5-fluoro-4-methylpyridine as a scaffold from which diverse molecular structures can be generated through common synthetic transformations.

Caption: Utility of the core scaffold in generating diverse derivatives.

Analytical Characterization

The structural elucidation and purity assessment of 3-Chloro-5-fluoro-4-methylpyridine would be carried out using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons and the methyl group, with chemical shifts influenced by the adjacent halogen substituents. ¹³C NMR would provide information on the carbon skeleton, while ¹⁹F NMR would confirm the presence and environment of the fluorine atom.

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, and the isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the C-H, C=N, C-Cl, and C-F bonds within the molecule.

While specific spectral data for this exact isomer is scarce, data for related compounds such as 2-Chloro-5-methylpyridine can provide an indication of the expected spectral features.[7]

Safety and Handling

Detailed safety information for 3-Chloro-5-fluoro-4-methylpyridine should be obtained from a specific Safety Data Sheet (SDS) from the supplier. However, based on the data for structurally similar halogenated pyridines, the following general precautions should be observed:

-

Hazard Classification: Compounds in this class are often classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation. They may also cause respiratory irritation.[8][9]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

Handling and Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Chloro-5-fluoro-4-methylpyridine and its isomers are valuable and versatile intermediates in modern chemical synthesis. Their unique substitution pattern allows for a wide range of chemical transformations, making them key building blocks for the discovery and development of new pharmaceuticals and agrochemicals. While detailed information on this specific isomer is limited, a thorough understanding of the chemistry of related halogenated pyridines provides a strong foundation for its effective utilization in research and development.

References

- Sigma-Aldrich. 3-Chloro-2-fluoro-5-(trifluoromethyl)

- PubChem. Compound Summary for CID 1268075, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine.

- Mol-Instincts. Chemical Properties for 3-Chloro-5-fluoro-4-methylpyridine.

- Google Patents. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-.

- AiFChem. Product Information for 3-Chloro-2-fluoro-4-methylpyridine.

- BenchChem. Synthesis of 3-Chloro-5-fluoro-2-methoxypyridine: A Technical Guide.

- Google Patents. EP1928857A1 - Method for preparing (3-chloro-4-fluorophenyl)-(4-fluoro-4-{[(5methyl-pyrimidin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl)-methanone.

- SpectraBase. Compound Information for 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE.

- Royal Society of Chemistry.

- Organic Syntheses.

- Sigma-Aldrich. Product Information for 3-Chloro-2-fluoro-4-methylpyridine.

- PubChem. Compound Summary for CID 2762925, 3-Chloro-4-methylpyridine.

- Rao, V. U., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.

- BLD Pharm. Product Information for 2-Chloro-4-fluoro-5-methylpyridine.

- Tokyo Chemical Industry. Product Information for 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine.

- Jee, J., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry.

- BenchChem. The Pivotal Role of 3-Chloro-4-fluoroaniline: An In-depth Technical Guide for Chemical Synthesis.

- PubChem. Compound Summary for CID 9708, 3-Chloro-4-fluoroaniline.

- ChemicalBook. 1H NMR spectrum for 2-Chloro-5-methylpyridine.

- Sigma-Aldrich. Product Information for 4-chloro-2-fluoro-3-methylpyridine.

- NIST. Chemistry WebBook for Pyridine, 3-chloro-2,4,5,6-tetrafluoro-.

- BOC Sciences. Product Information for 3-Chloro-5-methyl-4-pyridinamine.

- Lara-Ramírez, M., et al. (2023). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. Molecules.

- Cayman Chemical.

- Ahsan, M. J., et al. (2012). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)

Sources

- 1. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]

- 2. 3-Chloro-5-fluoro-4-methylpyridine - CAS号 1227502-68-2 - 摩熵化学 [molaid.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. orgsyn.org [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR [m.chemicalbook.com]

- 8. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | C6H2ClF4N | CID 1268075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Chloro-4-methylpyridine | C6H6ClN | CID 2762925 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis of 3-Chloro-4-fluoro-5-methylpyridine

Introduction

3-Chloro-4-fluoro-5-methylpyridine is a substituted pyridine derivative that serves as a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] The precise arrangement of its substituents—a chlorine atom, a fluorine atom, and a methyl group—on the pyridine ring dictates its reactivity and suitability for specific applications. Halogenated pyridines are integral components of numerous active pharmaceutical ingredients (APIs), where the presence and position of halogen atoms can significantly influence metabolic stability, binding affinity, and overall efficacy.[2]

An unambiguous determination of the compound's structure is, therefore, a non-negotiable prerequisite for its use in any synthetic workflow, especially in a regulated environment like drug development. This guide provides a comprehensive overview of the analytical techniques and methodologies employed to elucidate and confirm the structure of 3-Chloro-4-fluoro-5-methylpyridine, ensuring scientific integrity and batch-to-batch consistency. We will explore the application of spectroscopic and spectrometric methods, explaining the causality behind experimental choices and the interpretation of the resulting data.

Physicochemical Properties

A foundational understanding of a molecule begins with its basic physical and chemical properties. These data points are essential for handling, storage, and predicting behavior in various analytical systems.

| Property | Value | Source |

| CAS Number | 1227574-24-4 | [3] |

| Molecular Formula | C₆H₅ClFN | [4] |

| Molecular Weight | 145.56 g/mol | [3][4] |

| InChIKey | IZVIZRBXRJNKNO-UHFFFAOYSA-N | [3] |

| Predicted LogP | 1.9 | [4] |

| Hydrogen Bond Donors | 0 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

Spectroscopic and Spectrometric Elucidation

A multi-technique approach is essential for the comprehensive structural analysis of 3-Chloro-4-fluoro-5-methylpyridine. Each technique provides a unique piece of the structural puzzle, and together, they offer a self-validating system for confirmation.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound.[5] For halogenated molecules, it provides a particularly distinctive signature.[6]

Core Directive: Confirming Molecular Weight and Halogen Presence

The primary objective when analyzing 3-Chloro-4-fluoro-5-methylpyridine by MS is to verify its molecular mass and confirm the presence of a single chlorine atom.

Expected Observations & Interpretation:

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will exhibit a distinct molecular ion region. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), two primary peaks will be observed.[6]

-

A peak at m/z 145 , corresponding to the molecule containing the ³⁵Cl isotope.

-

A peak at m/z 147 , corresponding to the molecule containing the ³⁷Cl isotope.

-

-

Isotopic Pattern: The crucial diagnostic feature is the relative intensity of these two peaks. The ratio of the M⁺ peak (m/z 145) to the M+2 peak (m/z 147) will be approximately 3:1 . This pattern is irrefutable evidence for the presence of one chlorine atom in the molecule.[6]

-

Fragmentation: While detailed fragmentation analysis can be complex, a common fragmentation pathway for such compounds involves the loss of the chlorine radical (Cl•), which would lead to a fragment ion at m/z 110.[6]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve ~1 mg of 3-Chloro-4-fluoro-5-methylpyridine in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.

-

GC Conditions:

-

Column: Use a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

-

Source Temperature: 230 °C.

-

Scan Range: m/z 40-200 to ensure capture of the molecular ion and key fragments.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For 3-Chloro-4-fluoro-5-methylpyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

¹H NMR Spectroscopy

-

Expected Signals: Two primary signals are anticipated.

-

A singlet in the region of δ 2.0-2.5 ppm , corresponding to the three equivalent protons of the methyl (-CH₃) group.

-

A doublet in the aromatic region, typically δ 7.5-8.5 ppm , corresponding to the single proton on the pyridine ring. The splitting of this signal into a doublet is a key feature, caused by coupling to the adjacent fluorine atom.

-

¹³C NMR Spectroscopy

-

Expected Signals: Six distinct signals are expected, one for each carbon atom. The chemical shifts are influenced by the attached substituents. The carbons bonded to the electronegative chlorine and fluorine atoms will be significantly downfield. Furthermore, the carbon signals will exhibit splitting due to coupling with the fluorine atom (C-F coupling), providing further structural confirmation.

¹⁹F NMR Spectroscopy

-

Expected Signal: A single resonance is expected, which will appear as a doublet due to coupling with the adjacent aromatic proton. This experiment is highly specific and confirms the presence and electronic environment of the fluorine atom.

2D NMR Experiments (COSY, HSQC, HMBC)

To unequivocally assign all signals and confirm the substitution pattern, 2D NMR experiments are employed.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the methyl proton signal to the methyl carbon signal.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is critical for placing the substituents. For instance, correlations from the methyl protons to the C4 and C5 carbons would confirm the position of the methyl group at C5.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and bond types present in a molecule.[8]

-

Expected Vibrations:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic/methyl): ~2850-2960 cm⁻¹

-

C=C and C=N stretching (pyridine ring): ~1400-1600 cm⁻¹[8]

-

C-F stretching: A strong absorption band typically in the range of 1000-1200 cm⁻¹

-

C-Cl stretching: A band in the region of 600-800 cm⁻¹

-

Integrated Structural Elucidation Workflow

The most robust approach to structural analysis involves integrating data from multiple techniques. No single method provides all the necessary information, but together they form a logical, self-validating workflow.

Caption: Integrated workflow for the structural elucidation of 3-Chloro-4-fluoro-5-methylpyridine.

Conclusion

The structural analysis of 3-Chloro-4-fluoro-5-methylpyridine is a systematic process that relies on the synergistic application of modern analytical techniques. Mass spectrometry provides the initial, crucial confirmation of molecular weight and elemental composition, with the 3:1 isotopic pattern for chlorine serving as a definitive marker. Subsequently, a suite of NMR experiments, including ¹H, ¹³C, ¹⁹F, and 2D correlation spectroscopy, delivers an unambiguous map of atomic connectivity, solidifying the precise substitution pattern on the pyridine ring. Infrared spectroscopy complements this data by confirming the presence of key functional groups. This integrated, multi-faceted approach ensures the highest level of scientific rigor, providing the trustworthy and authoritative structural data required for advanced applications in drug development and chemical synthesis.

References

-

PubChem. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Available at: [Link].

-

USCKS. 884494-67-1 4-amino-1H-indole-6-carboxylic acid. Available at: [Link].

-

Mol-Instincts. 3-Chloro-5-fluoro-4-methylpyridine. Available at: [Link].

-

Allen, F. H., et al. (2017). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 10), 1533–1536. Available at: [Link].

-

Guchhait, G., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 219, 113424. Available at: [Link].

-

SpectraBase. 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE. Wiley. Available at: [Link].

-

PubChem. 3-Chloro-4-methylpyridine. National Center for Biotechnology Information. Available at: [Link].

-

Frontera, A., et al. (2022). Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy. Molecules, 27(19), 6649. Available at: [Link].

-

Sanda, Y., & Uno, H. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 133–139. Available at: [Link].

-

Ranjitha, P. K., et al. (2021). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. Journal of Molecular Structure, 1225, 129112. Available at: [Link].

-

Rahim, N. A., et al. (2023). SYNTHESIS, CRYSTAL STRUCTURE, SPECTROSCOPIC CHARACTERISATION, AND PHOTOPHYSICAL PROPERTIES OF IRIDIUM(III) COMPLEX WITH PYRIDINE. Malaysian Journal of Analytical Sciences, 27(2), 280-291. Available at: [Link].

- Google Patents. EP1928857A1 - Method for preparing (3-chloro-4-fluorophenyl)-(4-fluoro-4-{[(5methyl-pyrimidin-2-ylmethyl)-amino]-methyl}.

-

Torres, E., et al. (2023). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. Molecules, 28(16), 5971. Available at: [Link].

-

Macmillan Group. Modern Mass Spectrometry. Available at: [Link].

-

Bristow, A. W. T., et al. (2017). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Rapid Communications in Mass Spectrometry, 31(8), 686–692. Available at: [Link].

-

Kovalova, S., et al. (2024). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Preprints.org. Available at: [Link].

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Chloro-4-fluoro-5-methylpyridine | CymitQuimica [cymitquimica.com]

- 4. 3-Chloro-5-fluoro-4-methylpyridine - CAS号 1227502-68-2 - 摩熵化学 [molaid.com]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 8. mjas.analis.com.my [mjas.analis.com.my]

Comprehensive Spectroscopic Characterization and Structural Elucidation of 3-Chloro-4-fluoro-5-methylpyridine

Executive Summary & Chemical Context

The rational design of pharmaceutical and agrochemical agents frequently relies on substituted pyridine scaffolds to modulate pharmacokinetics, lipophilicity, and target binding affinity. Among these, multi-halogenated pyridines—such as 3-Chloro-4-fluoro-5-methylpyridine —occupy a privileged chemical space. The concurrent presence of a chlorine atom, a highly electronegative fluorine atom, and a sterically concise methyl donor creates a highly specific electronic topology.

This whitepaper provides a rigorous, self-validating analytical framework for the definitive structural elucidation of this specific heterocyclic derivative. By synthesizing multi-nuclear Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) spectroscopy, researchers can unequivocally verify the regiochemistry and purity of the scaffold. Every experimental protocol detailed below is designed to address the physical causality of the molecule's unique structural vectors, ensuring robust and reproducible characterization data[1].

Multi-Nuclear NMR Profiling

The integration of

Protocol: Anhydrous NMR Acquisition Workflow

To suppress water exchange phenomena and prevent magnetic susceptibility artifacts, precise sample preparation is paramount:

-

Sample Solvation: Dissolve precisely 15–20 mg of the crystalline or neat liquid compound in 0.6 mL of anhydrous Deuterochloroform (

). Ensure the solvent has been strictly stored over activated 4Å molecular sieves. -

Internal Referencing: Add 0.03% (v/v) Tetramethylsilane (TMS) to serve as a high-precision zero-point chemical shift reference (

ppm). -

Tube Preparation: Transfer the homogeneous solution to a Type-1 Class-A 5-mm NMR tube. The solution column must strictly exceed a 4 cm height to avoid edge-effect distortions in the probe's magnetic field coils.

-

Shimming & Tuning: Lock the spectrometer to the deuterium frequency of

. Perform rigorous automated and manual Z-gradient shimming until the line width of the TMS reference peak drops strictly below 0.8 Hz. -

Acquisition Parameters:

-

H NMR (400 MHz): 16 transients, 30° excitation pulse, and a 1.5 s relaxation delay (

-

C NMR (100 MHz): 1024 transients,

-

F NMR (376 MHz): 64 transients, utilizing a dedicated fluorine-tuned channel, externally referenced to Trichlorofluoromethane (

-

H NMR (400 MHz): 16 transients, 30° excitation pulse, and a 1.5 s relaxation delay (

Spectrometric Data & Mechanistic Causality

Table 1: Simulated

Table 2: Simulated

Note: In

Mass Spectrometry: Isotopic Signatures & Fragmentation

Because the compound contains a single chlorine atom, mass spectrometry serves as an invaluable orthogonal validator. The natural abundance of

Protocol: UPLC-HRMS (ESI+) Analysis

-

Solvent Preparation: Prepare a stock solution of the target analyte at 1 µg/mL using MS-grade Acetonitrile spiked with 0.1% (v/v) Formic Acid. Causality: The acid acts as a crucial proton donor, efficiently driving the conversion of the neutral pyridine into the

pseudo-molecular ion in the liquid phase. -

Chromatography: Inject 1 µL of the sample into a C18 UPLC column coupled directly to a Quadrupole Time-of-Flight (Q-TOF) analyzer.

-

Ion Source Parameters: Configure the Electrospray Ionization (ESI) source in positive mode. Set capillary voltage strictly to 3.0 kV, and desolvation temperature to 350 °C. Maintain the sample cone voltage low (30 V) to purposely prevent premature, unpredictable in-source fragmentation.

-

Data Acquisition: Scan across

50–500. Maintain mass accuracy below 5 ppm by infusing Leucine Enkephalin via a secondary lock-spray nebulizer for continuous dynamic calibration.

HRMS Interpretation Table

Table 3: Exact Mass and Key Fragments (ESI-MS / EI-MS Logic)

| Ion Assignment | Calculated

Vibrational Spectroscopy (FT-IR)

While NMR and MS detail the atomic skeleton and mass, FT-IR rapidly confirms the bulk functional groups without destroying the sample.

Protocol: ATR-FTIR Execution

-

Instrument Calibration: Power the spectrometer and allow the internal laser reference to stabilize. Avoid KBr pellets, as they are hygroscopic and introduce broad –OH stretching artifacts near 3300 cm

. Instead, utilize an Attenuated Total Reflectance (ATR) module with a monolithic diamond crystal. -

Background Correction: Clean the crystal with spectroscopic isopropanol. Acquire a background spectrum (64 scans, 4 cm

resolution) in ambient air to subtract atmospheric -

Sample Deposition: Apply 2–3 µL of neat liquid (or ~5 mg of solid) directly onto the crystal face.

-

Acquisition: Lower the ATR pressure anvil until the system registers adequate optical contact. Acquire 64 transients across the 4000–400 cm

mid-IR domain.

Key Vibrational Modes

-

&

-

(Fluoro Stretch): 1175 cm

-

(Chloro Stretch): 740 cm

Elucidation Logic Workflow

To ensure a self-validating outcome, spectral data should never be evaluated in isolation. The synergy of multi-disciplinary spectroscopy guarantees structural absolute certainty.

Figure 1: Diagram depicting the synergistic analytical workflows utilized to achieve absolute structural validation.

Conclusion

The characterization of 3-Chloro-4-fluoro-5-methylpyridine mandates a rigid execution of orthogonal analytical methods. Multi-nuclear NMR uncovers the intricate electron topography dictated by the C4-fluorine and C3-chlorine atoms; HRMS secures the molecular formula through exact mass measurements and defining isotopic ratios; and ATR-FTIR validates the heterocycle's ground-state physical vibrations. Together, these systems establish a flawless, causally-linked chain of evidence required by modern drug development quality controls.

References

-

Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J. (2014). John Wiley & Sons. URL: [Link][1]

Sources

Sourcing, Synthesis, and Integration of 3-Chloro-4-fluoro-5-methylpyridine in Preclinical Drug Development

Target Audience: Researchers, Medicinal Chemists, and Preclinical Procurement Scientists

The strategic functionalization of nitrogen heterocycles is a cornerstone of modern drug discovery. The inclusion of fluorine and chlorine atoms on a pyridine core drastically alters the molecule's steric profile, lipophilicity, and metabolic stability[1]. Among these highly specialized scaffolds, 3-Chloro-4-fluoro-5-methylpyridine represents an exceptionally valuable, albeit commercially scarce, building block.

Due to the extreme rarity of this exact regioisomer in off-the-shelf commercial catalogs, medicinal chemists must often pivot to custom procurement or in-house synthetic derivations. This whitepaper provides an authoritative guide on sourcing strategies, verified derivation protocols, orthogonal reactivity profiles, and quality control mechanisms for this critical intermediate.

Commercial Sourcing Landscape and Precursor Identification

A direct query of global chemical inventories reveals that while structural isomers like 2-chloro-4-fluoro-5-methylpyridine are commercially abundant[2], the precise 3-chloro-4-fluoro-5-methylpyridine motif is predominantly accessible via custom synthesis (Contract Research Organizations) or through the regioselective reduction of commercially available polyhalogenated precursors.

To bridge this supply chain gap, researchers typically source highly halogenated analogs and subject them to late-stage modifications. The quantitative data for the target scaffold and its most viable commercial precursors are summarized below.

Table 1: Commercial Precursors and Structural Analogs

| Compound Name | Role / Utility | Molecular Weight | Source / Supplier | Purity standard |

| 3-Chloro-4-fluoro-5-methylpyridine | Target Scaffold | 145.56 g/mol | Custom Synthesis / In-house | N/A |

| 2-Bromo-3-chloro-4-fluoro-5-methylpyridine | Direct Precursor | 224.46 g/mol | AOBChem[3] | >95% (typ.) |

| 2-Chloro-4-fluoro-5-methylpyridine | Structural Isomer | 145.56 g/mol | BLD Pharm, CalPacLab[2] | 95-97% |

Note: Precursor materials should be stored under an inert atmosphere at 2-8°C to prevent oxidative degradation prior to use[2].

Verified Protocol: Synthesis via Halogen-Metal Exchange

Figure 1: Synthesis workflow via selective C2 halogen-metal exchange.

Step-by-Step Methodology & Causal Logic

-

System Preparation: Flame-dry a Schlenk flask under argon. Add 2-bromo-3-chloro-4-fluoro-5-methylpyridine (1.0 eq) and anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.

-

Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath until the internal temperature reaches -78°C.

-

Causality Insight: The strict requirement for -78°C is to kinetically freeze out competing side reactions. At higher temperatures, n-BuLi might induce benzylic deprotonation at the C5-methyl group or nucleophilic addition directly into the highly electrophilic fluorinated pyridine ring.

-

-

Lithiation (Halogen-Metal Exchange): Add n-Butyllithium (1.05 eq, 2.5 M in hexanes) dropwise over 15 minutes.

-

Causality Insight: Bromine is significantly more polarizable than chlorine or fluorine. Consequently, the lithium-halogen exchange occurs instantaneously and exclusively at the C2 position, leaving the C3-chlorine and C4-fluorine untouched.

-

-

Electrophilic Quench: After 30 minutes of stirring at -78°C, add a degassed solution of aqueous NH₄Cl dropwise to protonate the lithiated C2 position.

-

Workup & Isolation: Warm to room temperature, extract with Ethyl Acetate (3x), dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, hexanes/EtOAc).

Orthogonal Reactivity & Downstream Workflows

The true value of 3-chloro-4-fluoro-5-methylpyridine in drug discovery[4] lies in its programmable, site-specific reactivity. By understanding the varying electrophilicity and bond dissociation energies across the molecule, chemists can perform sequential, orthogonal functionalizations.

Figure 2: Orthogonal downstream reactivity of the functionalized pyridine scaffold.

-

Nucleophilic Aromatic Substitution (SNAr) at C4: The C4 position is hyper-activated due to the ortho/para electron-withdrawing nature of the pyridine nitrogen combined with the inductive pull of the C3-chlorine. Amine nucleophiles will selectively displace the C4-fluorine with high yields. The underlying causality is the stabilization of the resulting Meisenheimer complex by the ring nitrogen.

-

Palladium-Catalyzed Cross-Coupling at C3: Once the C4 position is occupied, the C3-chlorine can undergo Suzuki-Miyaura or Buchwald-Hartwig couplings. The C-Cl bond requires specialized, electron-rich phosphine ligands (e.g., XPhos or BrettPhos) to undergo efficient oxidative addition with Pd(0).

Analytical Validation and Quality Control (QC)

Because multi-halogenated pyridines are prone to regioisomeric scrambling during harsh synthetic steps, empirical validation of the structure is a strict requirement for a self-validating system.

QC Step 1: ¹⁹F-NMR (Fluorine Nuclear Magnetic Resonance)

-

Method: Dissolve 5 mg of the sample in CDCl₃. Acquire spectra using a 400 MHz (or higher) spectrometer optimized for the ¹⁹F nucleus.

-

Diagnostic Causality: The fluorine atom at the C4 position will exhibit highly distinct multiplet splitting caused by J-coupling to the adjacent C5-methyl protons (through-space/through-bond coupling) and the C2/C6 aromatic protons. A single, distinct fluorine environment confirms the absence of defluorinated or rearranged byproducts.

QC Step 2: High-Resolution LC-MS (Liquid Chromatography-Mass Spectrometry)

-

Method: Use a reverse-phase C18 column running a generic H₂O/Acetonitrile gradient with 0.1% Formic Acid. Detection should be in ESI+ (Electrospray Ionization positive mode).

-

Diagnostic Causality: The molecule has a calculated exact mass of ~145.01 Da. In ESI+, the

peak will appear at m/z 146.02. Crucially, because chlorine possesses two stable isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio), the mass spectrum must present a distinct "M+2" isotopic peak at m/z 148.01 at roughly one-third the intensity of the parent peak. This 3:1 isotopic signature is the definitive proof that the C3-chlorine atom successfully survived the precursor's lithiation step.

References

-

AOBChem Catalog. 2-bromo-3-chloro-4-fluoro-5-methylpyridine. 3

-

BLD Pharm. 1227574-24-4 | 2-Chloro-4-fluoro-5-methylpyridine Product Specifications. 2

-

Chandra, G., et al. "Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs." Organic & Biomolecular Chemistry, RSC Publishing, 2025. 1

-

Semantic Scholar Archive. "Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation" (Ref: Fluorine in Medicinal Chemistry). 4

Sources

safety and handling guidelines for 3-Chloro-4-fluoro-5-methylpyridine

This in-depth technical whitepaper provides a comprehensive framework for the handling, reactivity management, and experimental application of 3-Chloro-4-fluoro-5-methylpyridine , a highly reactive polyhalogenated heterocyclic building block. As a critical intermediate in the synthesis of modern agrochemicals and targeted pharmaceuticals, manipulating this compound requires strict adherence to mechanistic safety protocols to prevent toxicological exposure and uncontrolled exotherms.

Mechanistic Reactivity & Hazard Profile

To handle 3-Chloro-4-fluoro-5-methylpyridine safely, operators must first understand the structural causality of its reactivity. The pyridine ring is heavily deactivated by the electron-withdrawing nature of the nitrogen atom, as well as the inductive effects of the highly electronegative chlorine and fluorine substituents.

-

Regioselective Vulnerability: The fluorine atom at the C-4 position is highly activated toward Nucleophilic Aromatic Substitution (

). The para-relationship to the pyridine nitrogen combined with the ortho-chlorine severely lowers the LUMO energy, making the C-F bond highly susceptible to cleavage by nucleophiles (amines, alkoxides, thiolates). -

Thermal Degradation Risk: Polyhalogenated pyridines are notorious for their thermal instability under basic conditions. Uncontrolled heating above 80°C in the presence of strong bases can lead to catastrophic decomposition, off-gassing highly toxic hydrogen fluoride (HF), hydrogen chloride (HCl), and nitrogen oxides (

)[1][2]. -

Toxicological Causality: Halogenated methylpyridines are rapidly absorbed through the stratum corneum due to their lipophilicity. They act as severe skin irritants and are acutely toxic if swallowed or absorbed via dermal contact[3][4].

Quantitative Safety & Physicochemical Data

The following data table consolidates the critical safety parameters and regulatory hazard statements for this class of compounds[2][3][4].

| Parameter | Value / Specification | Mechanistic Implication / Action |

| Molecular Formula | High halogen content dictates dense, low-volatility properties. | |

| Molecular Weight | 145.56 g/mol | Readily penetrates standard porous PPE. |

| GHS Hazard Classes | Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 | Causes serious eye irritation[2]; demands direct respiratory and dermal shielding. |

| Incompatible Materials | Strong oxidizing agents, strong bases | Promotes violent decomposition and HF gas release[1]. |

| Required Glove PPE | Viton™ or Heavy-Duty Butyl Rubber (0.5 mm+) | Standard nitrile allows rapid permeation; halogenated rings degrade thin elastomers. |

| Ventilation Needs | Class II Fume Hood (>100 fpm face velocity) | Captures volatilized |

S_NAr Workflow: A Self-Validating Protocol

When utilizing 3-Chloro-4-fluoro-5-methylpyridine as an electrophile, the reaction setup must be rigorously controlled. The following methodology outlines a self-validating protocol for an

Protocol: Low-Temperature Nucleophilic Displacement

Do not just perform the steps; monitor the intrinsic feedback loops built into the workflow.

Step 1: Inert Atmospheric Setup

-

Action: Purge a 250 mL multi-neck jacketed reactor with dry Argon for 15 minutes.

-

Causality: Atmospheric moisture acts as a competing nucleophile, which can prematurely hydrolyze the C-F bond to a hydroxypyridine derivative. Argon displacement neutralizes this risk.

-

Validation: Attach a bubbler to the exhaust. A steady, uninterrupted bubble rate confirms a positive pressure environment, locking out atmospheric interference.

Step 2: Reagent Dissolution & Cooling

-

Action: Dissolve 10 mmol of 3-Chloro-4-fluoro-5-methylpyridine in 50 mL of anhydrous Tetrahydrofuran (THF). Set the chiller to -10 °C.

-

Causality: THF is chosen because it solvates the starting material without participating in nucleophilic attack. Cooling to -10 °C is critical; the initial

step is highly exothermic. Failing to pre-cool risks localized boiling of THF and potential C-Cl bond cleavage. -

Validation: Monitor the internal PT100 temperature probe. Do not proceed until the internal temperature stabilizes at exactly -10 °C (± 0.5 °C) for a continuous 5-minute baseline.

Step 3: Nucleophile Addition

-

Action: Add the secondary amine (1.1 eq) mixed with N,N-Diisopropylethylamine (DIPEA, 1.5 eq) dropwise via a pressure-equalizing addition funnel over 30 minutes.

-

Causality: DIPEA acts as a non-nucleophilic base to scavenge the generated HF. Dropwise addition dictates the kinetic rate, preventing thermal runaway.

-

Validation: The internal temperature should not spike by more than 3 °C. If

°C, immediately halt the addition. This serves as an intrinsic safety interlock.

Step 4: Quenching and Monitoring

-

Action: Quench the reaction using a saturated aqueous

solution. -

Causality:

gently neutralizes excess base and safely halts the reaction without generating the harsh exotherms associated with strong acids, minimizing the risk of degrading the resulting product. -

Validation: Perform an in-line TLC or rapid GC-MS analysis. Complete disappearance of the starting material mass peak (m/z ~145) validates the quantitative conversion of the protocol.

Logic & Workflow Visualization

The critical path for safely executing this

Workflow for performing S_NAr safely, highlighting crucial thermal and inert validations.

Emergency Response: Spill & Halogen Degradation Protocol

If the 3-Chloro-4-fluoro-5-methylpyridine container ruptures, or if a reaction runs away thermally, the immediate threat is liquid corrosive exposure and the evolution of haloid gases[2]. Standard organic spill kits are insufficient.

-

Evacuation & LEV Activation: Immediately clear personnel and maximize Local Exhaust Ventilation (LEV) to clear ambient airborne mist[4].

-

Orthogonal Neutralization: Do NOT apply basic absorbents (like sodium carbonate) directly to concentrated spills, as the resulting base-catalyzed degradation will generate HF gas. Instead, use an inert, non-reactive siliceous absorbent (e.g., diatomaceous earth) to physically sequester the liquid.

-

Self-Validating Cleanup: After sweeping the absorbed material into a sealed hazardous waste bin, swipe the area with moist pH indicator paper. The cleanup is strictly validated when the pH reads a neutral 7.0, confirming the complete removal of the acidic fluorinated precursor.

References

-

PubChem. "2-Chloro-5-fluoro-3-methylpyridine | C6H5ClFN | CID 12852014" National Institutes of Health (NIH). Available at:[Link]

Sources

Application Notes and Protocols: 3-Chloro-4-fluoro-5-methylpyridine as a Versatile Building Block in Agrochemical Synthesis

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Strategic Advantage of Halogenated Pyridines in Modern Agrochemicals

The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has led to a heightened focus on the design of novel active ingredients. Within this landscape, halogenated pyridine derivatives have emerged as a class of indispensable building blocks.[1][2] The strategic incorporation of halogen atoms, such as chlorine and fluorine, onto the pyridine scaffold can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins.[1] This, in turn, can lead to enhanced biological activity and a more favorable toxicological profile. 3-Chloro-4-fluoro-5-methylpyridine, with its unique substitution pattern, represents a key intermediate for the synthesis of a new generation of herbicides, fungicides, and insecticides. This document provides a comprehensive guide to its application, including key synthetic protocols and potential agrochemical targets.

Physicochemical and Safety Profile

Table 1: Physicochemical Properties of Analogous Halogenated Pyridines

| Property | 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine[1] | 2-chloro-4-fluoro-5-Methylpyridine[3] | 3-Chloro-4-fluoropyridine[4] |

| CAS Number | 72537-17-8 | 1227574-24-4 | 883107-69-5 |

| Molecular Formula | C₆H₂ClF₄N | C₆H₅ClFN | C₅H₃ClFN |

| Molecular Weight | 199.53 g/mol | 145.56 g/mol | 131.54 g/mol |

| Appearance | Liquid | Not Specified | Not Specified |

| Boiling Point | 50-55 °C at 11 mmHg | Not Specified | Not Specified |

| Density | 1.524 g/mL at 25 °C | Not Specified | Not Specified |

Safety and Handling Considerations:

As with all halogenated organic compounds, 3-chloro-4-fluoro-5-methylpyridine should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. Based on the safety data for analogous compounds, potential hazards may include:

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4]

-

Irritation: May cause skin, eye, and respiratory irritation.[4]

-

Flammability: May be a flammable liquid and vapor.[1]

For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Key Synthetic Applications: Gateway to Complex Agrochemicals

The reactivity of 3-chloro-4-fluoro-5-methylpyridine is primarily dictated by the presence of the chloro and fluoro substituents on the pyridine ring. The chlorine atom at the 3-position is particularly amenable to displacement through various cross-coupling reactions, providing a powerful tool for constructing complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions: Building Biaryl and Arylamine Scaffolds

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern organic synthesis and are highly applicable to the derivatization of 3-chloro-4-fluoro-5-methylpyridine.[5][6]

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyridine ring and a variety of aryl or heteroaryl boronic acids or esters.[7] This reaction is instrumental in the synthesis of biaryl compounds, a common structural motif in many herbicides and fungicides.

General Experimental Protocol for Suzuki-Miyaura Coupling:

This protocol is a representative procedure and may require optimization for specific substrates and coupling partners.

Materials:

-

3-Chloro-4-fluoro-5-methylpyridine

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a dry reaction vessel, combine 3-chloro-4-fluoro-5-methylpyridine (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. An inert atmosphere prevents catalyst deactivation.

-

Base: The base is crucial for the transmetalation step, activating the boronic acid for transfer of the organic group to the palladium center. The choice of base can significantly impact the reaction rate and yield.

-

Ligand: The phosphine ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle (oxidative addition and reductive elimination). The choice of ligand can be critical for the success of the coupling with electron-deficient or sterically hindered substrates.

Caption: Generalized workflow for the Suzuki-Miyaura coupling of 3-chloro-4-fluoro-5-methylpyridine.

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[8][9] This reaction is particularly useful for synthesizing substituted anilines and other amino-pyridines, which are key components of many modern agrochemicals.

General Experimental Protocol for Buchwald-Hartwig Amination:

This protocol is a representative procedure and may require optimization for specific amine coupling partners.

Materials:

-

3-Chloro-4-fluoro-5-methylpyridine

-

Amine (1.0 - 1.2 equivalents)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

-

Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-6 mol%)

-

Strong base (e.g., NaOtBu, K₃PO₄) (1.2 - 2.0 equivalents)

-

Anhydrous, aprotic solvent (e.g., toluene, dioxane)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a glovebox or under an inert atmosphere, combine the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3 mol%), and the base (e.g., NaOtBu, 1.4 eq) in a dry reaction vessel.

-

Add 3-chloro-4-fluoro-5-methylpyridine (1.0 eq) and the amine (1.1 eq).

-

Add the anhydrous, degassed solvent (e.g., toluene).

-

Seal the vessel and heat the reaction mixture to 90-110 °C for 12-24 hours, with stirring.

-

Monitor the reaction progress by GC-MS or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the desired amino-pyridine derivative.

Causality Behind Experimental Choices:

-

Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide is often required to deprotonate the amine, forming the active nucleophile for the catalytic cycle.

-

Bulky, Electron-Rich Ligands: Ligands like XPhos and SPhos are often employed as they promote the rate-limiting reductive elimination step, leading to higher yields and broader substrate scope.[10]

-

Anhydrous Conditions: Water can interfere with the catalytic cycle and should be excluded from the reaction mixture.

Caption: Generalized workflow for the Buchwald-Hartwig amination of 3-chloro-4-fluoro-5-methylpyridine.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 4-position, activated by the electron-withdrawing nitrogen atom in the pyridine ring, can also be a site for nucleophilic aromatic substitution (SNAr). This provides an alternative route to introduce various functional groups, such as alkoxy or amino moieties, which are prevalent in agrochemical structures. The success of SNAr reactions on this substrate would depend on the nature of the nucleophile and the reaction conditions.

Potential Agrochemical Targets and Future Directions

The derivatization of 3-chloro-4-fluoro-5-methylpyridine opens up avenues for the synthesis of a wide range of potential agrochemicals.

-

Herbicides: The picolinic acid class of herbicides, which act as synthetic auxins, often feature a substituted pyridine core. Suzuki-Miyaura coupling of 3-chloro-4-fluoro-5-methylpyridine with appropriately substituted aryl boronic acids could lead to novel picolinate herbicides with potentially enhanced efficacy and weed spectrum.

-

Fungicides: Many modern fungicides, such as the SDHI (succinate dehydrogenase inhibitor) class, contain a substituted pyridine or pyrazole-carboxamide scaffold. Buchwald-Hartwig amination could be employed to link the 3-chloro-4-fluoro-5-methylpyridine core to other heterocyclic fragments, leading to new fungicidal candidates.

-

Insecticides: The neonicotinoid and butenolide classes of insecticides often feature a chloropyridine moiety. While direct synthesis from 3-chloro-4-fluoro-5-methylpyridine might require multi-step sequences, its structural motifs are highly relevant to the design of new insecticidal compounds.

Conclusion

3-Chloro-4-fluoro-5-methylpyridine is a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its strategic substitution pattern allows for selective functionalization through powerful synthetic methodologies like palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this document are intended to serve as a foundation for researchers to explore the full potential of this intermediate in the discovery and development of the next generation of crop protection agents. The continued exploration of the reactivity of this and similar halogenated pyridines will undoubtedly lead to the creation of more effective and sustainable solutions for global agriculture.

References

- Yadav, J. S., et al. (2010). A practical synthesis of the fungicide, fluopicolide. Tetrahedron Letters, 51(28), 3639-3641.

-

Huimeng Bio-tech. (2022, March 25). Chlorinated and Fluorinated Derivatives of Methylpyridine. Available from: [Link]

- Zakharychev, V. V. (2024). Development of novel pyridine-based agrochemicals: A review. Advances in Agrochemical Research, 1(1), 1-20.

-

European Patent Office. Process for the preparation of fluorinated pyridines. EP 0192287 A2. Available from: [Link]

- Google Patents. Use of (5s)-3-[3-(3-chloro-2-fluorophenoxy)-6-methylpyridazin-4-yl]-5-(2-chloro-4-methylbenzyl)-5,6-dihydro-4h-1,2,4-oxadiazine for controlling unwanted microorganisms. WO2023213626A1.

-

The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Available from: [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023, June 30). Available from: [Link]

-

Pearson. Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Available from: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

Patsnap Eureka. Method for preparing 2-amino-3-chloro-5-trifluoromethylpyridine. CN111589931A. Available from: [Link]

- Google Patents. Process for the preparation of 3-chloro-4-fluorobenzoyl chloride. EP0922693B1.

- Google Patents. Preparation of halogen analogs of picloram. WO2020061146A1.

- Pop, F., et al. (2018). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Molecules, 23(10), 2465.

- Feng, J., et al. (2022). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 27(19), 6296.

-

ResearchGate. Basic agrochemicals formulations process development. Available from: [Link]

-

SACHEM, Inc. Agrochemicals | Ferrion™. Available from: [Link]

- Google Patents. SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. EP 1064265 B1.

-

Patsnap Eureka. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. CN111333333A. Available from: [Link]

-

EPPO database on PP1 Standards. PP 1/307(2) Efficacy considerations and data generation when making changes to the chemical composition or formulation type of p. Available from: [Link]

- Google Patents. Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. EP1626045A1.

-

APVMA. GENFARM 2,4-D AMINE 625 HERBICIDE. Approval Number: 63271/113155. Available from: [Link]

-

The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Available from: [Link]

- Funke, C., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Fluorine Chemistry, 249, 109843.

-

Scribd. Suzuki Coupling Reaction Procedure. Available from: [Link]

-

Patsnap Eureka. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. CN111333333A. Available from: [Link]

-

Patsnap Eureka. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. CN111333333A. Available from: [Link]

-

Patsnap Eureka. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. CN111333333A. Available from: [Link]

-

Patsnap Eureka. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. CN111333333A. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chlorinated and Fluorinated Derivatives of Methylpyridine [huimengchem.cn]

- 3. scribd.com [scribd.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds | MDPI [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Comprehensive Application Note: Optimal Reaction Conditions for 3-Chloro-4-fluoro-5-methylpyridine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Methodological Protocols

Executive Summary

In modern drug discovery, functionalized pyridines are ubiquitous scaffolds utilized to modulate pharmacokinetics, metabolic stability, and target binding affinity. Among these, 3-Chloro-4-fluoro-5-methylpyridine represents a highly versatile, dual-functional heterocyclic building block. Its unique substitution pattern endows it with exceptional chemoselectivity, allowing medicinal chemists to perform orthogonal functionalizations: highly predictable Nucleophilic Aromatic Substitution (S_NAr) at the electrophilic C4 position, and transition-metal-catalyzed cross-coupling at the C3 position.

This application note details the causality behind optimized reaction conditions, self-validating experimental protocols, and strategic sequencing for the functionalization of this scaffold.

Reactivity Profile and Mechanistic Causality

The strategic value of 3-Chloro-4-fluoro-5-methylpyridine lies in the distinct electronic and steric environments of its halogen substituents:

-

C4-Fluoro (S_NAr Pathway): The fluorine atom at the 4-position is para to the strongly electron-withdrawing pyridine nitrogen. Fluorine’s immense electronegativity intensely polarizes the C–F bond, rendering C4 highly electrophilic. When a nucleophile attacks, the resulting negatively charged Meisenheimer complex is stabilized by the adjacent nitrogen atom[1]. Furthermore, because the rate-determining step in S_NAr is the addition of the nucleophile rather than the cleavage of the carbon-halogen bond, fluorine acts as a superior leaving group compared to chlorine.

-

C3-Chloro (Cross-Coupling Pathway): The chlorine atom at the 3-position is meta to the pyridine nitrogen, meaning it does not benefit from resonance stabilization during a nucleophilic attack. Consequently, the C3-Cl bond is completely inert to standard S_NAr conditions[1]. However, this relatively strong C–Cl bond is perfectly positioned for oxidative addition by low-valent transition metals (e.g., Pd(0) or Ni(0)), enabling Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions[2][3].

Figure 1: Divergent and chemoselective reaction pathways for 3-Chloro-4-fluoro-5-methylpyridine.

Workflow 1: Regioselective S_NAr at the 4-Fluoro Position

Mechanistic Optimization

To successfully displace the C4-fluoro group with amines or alcohols, the reaction environment must maximize the nucleophilicity of the attacking species while managing the generation of hydrofluoric acid (HF).

-

Solvent Causality: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are selected because they heavily solvate cations but leave nucleophilic anions "naked" and highly reactive.

-

Base Causality: N,N-Diisopropylethylamine (DIPEA) acts as a sterically hindered, non-nucleophilic base. It scavenges the HF byproduct, preventing the protonation (and subsequent deactivation) of the reacting amine, without competitively attacking the C4 position[1].

Quantitative Data Summary

| Variable | For Amine Nucleophiles (1°, 2°) | For Alkoxide/Phenol Nucleophiles |

| Solvent | DMF or DCM (depends on amine reactivity) | DMF or THF |

| Base | DIPEA (2.0–3.0 equiv) | NaH or Cs₂CO₃ (1.5–2.0 equiv) |

| Temperature | 25 °C to 90 °C | 0 °C to 60 °C |

| Reaction Time | 2–16 hours | 1–4 hours |

| Expected Yield | 70% – 95% | 65% – 90% |

Step-by-Step Protocol: Amine S_NAr Substitution

This system is self-validating: LC-MS monitoring will display an exact mass shift corresponding to the loss of fluorine (-19 Da) and the addition of the amine.

-

Preparation: In an oven-dried, 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 3-Chloro-4-fluoro-5-methylpyridine (1.0 mmol, 1.0 equiv) in anhydrous DMF (3.0 mL).

-

Reagent Addition: Add the desired amine (e.g., a functionalized piperazine or piperidine) (1.2 mmol, 1.2 equiv), followed by DIPEA (2.5 mmol, 2.5 equiv) dropwise.

-

Reaction: Seal the vial under a nitrogen atmosphere. Depending on the steric bulk of the amine, stir at room temperature. If no conversion is observed via LC-MS after 2 hours, heat the reaction block to 90 °C and stir overnight[1].

-

Quench & Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and transfer to a separatory funnel. Wash the organic layer with a 5% aqueous LiCl solution (3 × 10 mL) to effectively remove the DMF solvent.

-

Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (typically Hexanes/Ethyl Acetate gradient) to afford the 4-substituted-3-chloro-5-methylpyridine intermediate[1].

Workflow 2: Suzuki-Miyaura Cross-Coupling at the 3-Chloro Position

Mechanistic Optimization

Heteroaryl chlorides present a higher kinetic barrier to oxidative addition than their bromide or iodide counterparts.

-

Catalyst & Ligand Causality: Palladium(II) acetate combined with dialkylbiaryl phosphine ligands (Buchwald ligands like SPhos or RuPhos) is mandatory[2][3]. These ligands are electron-rich, driving the oxidative addition of the stable C3-Cl bond. Their steric bulk simultaneously promotes rapid reductive elimination, preventing the formation of catalytically inactive palladium dimers[2][3].

-

Solvent & Base Causality: A biphasic 1,4-Dioxane/Water system ensures that the organic substrates remain dissolved while the inorganic base (K₃PO₄) is solubilized to generate the crucial reactive hydroxo-palladium intermediate necessary for transmetalation with the boronic acid[2].

Quantitative Data Summary

| Variable | Condition A (Benchchem Standard) | Condition B (Trifluoroborate Standard) |

| Coupling Partner | Aryl/Heteroaryl Boronic Acids | Potassium Alkyl/Aryl Trifluoroborates |

| Catalyst System | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | Pd(OAc)₂ (2 mol%) / RuPhos (4 mol%) |

| Base | K₃PO₄ (2.0 equiv) | K₂CO₃ (3.0 equiv) |

| Solvent | 1,4-Dioxane/Water (4:1) | Toluene/Water (10:1) |

| Temperature | 100 °C | 80 °C |

| Expected Yield | 80% – 95% | 75% – 93% |

Step-by-Step Protocol: Palladium-Catalyzed Suzuki Coupling

Self-validation occurs during the degassing step; failure to rigorously exclude oxygen will result in a rapid color change to black (precipitation of Pd(0) black) and halted conversion.

-

Catalyst Premix: In a dry, 2 mL glass vial, dissolve Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in degassed 1,4-dioxane (1 mL). Set aside to allow formation of the active pre-catalyst complex[2].

-

Reaction Setup: To a dry Schlenk flask, add the 3-Chloro-5-methylpyridine derivative (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv)[2].

-

Inert Atmosphere: Evacuate and backfill the Schlenk flask with Argon gas three times.

-

Solvent Addition: Add 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask. Finally, inject the prepared catalyst premix into the reaction mixture.

-

Heating: Heat the sealed system to 100 °C with vigorous stirring (1000 rpm to ensure biphasic mixing) for 12–24 hours[2]. Monitor reaction progress by GC-MS.

-

Workup: Cool the reaction mixture, filter through a pad of Celite to remove precipitated palladium and inorganic salts, and wash the pad with ethyl acetate. Concentrate the filtrate and purify by column chromatography to yield the highly functionalized 3,4-disubstituted pyridine[2].

Orthogonal Functionalization Strategy (Conclusion)

When attempting to functionalize both the C3 and C4 positions of 3-Chloro-4-fluoro-5-methylpyridine, the sequence of reactions is critical .

It is highly recommended to perform the S_NAr reaction first, followed by the Suzuki-Miyaura coupling . Performing cross-coupling as the initial step relies on high temperatures, bases, and aqueous media, which can lead to unintended nucleophilic attack (such as hydrolysis) at the highly activated 4-fluoro position. By performing the S_NAr displacement first, the sensitive fluorine atom is replaced with a stable amine or ether moiety, yielding a robust 3-chloropyridine intermediate perfectly primed for palladium catalysis.

References

-

[2] Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Chloro-2-ethylpyridine - Benchchem. Benchchem. URL:

-

[3] Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC. National Institutes of Health (NIH). URL:

-

[1] Discovery and Optimization of Selective and In Vivo-Active Inhibitors of the Lyso-phosphatidylserine Lipase α/β-Hydrolase Domain-containing 12 (ABHD12) - PMC. National Institutes of Health (NIH). URL:

Sources

- 1. Discovery and Optimization of Selective and In Vivo-Active Inhibitors of the Lyso-phosphatidylserine Lipase α/β-Hydrolase Domain-containing 12 (ABHD12) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

Catalytic Methods for the Functionalization of 3-Chloro-4-fluoro-5-methylpyridine: Application Notes and Protocols

Introduction: The Strategic Value of Polysubstituted Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structural motif. The targeted functionalization of polysubstituted pyridines, such as 3-chloro-4-fluoro-5-methylpyridine, is of paramount importance for the rapid generation of novel molecular entities with fine-tuned biological activities. This guide provides a comprehensive overview of catalytic methods for the selective functionalization of 3-chloro-4-fluoro-5-methylpyridine, offering detailed protocols and expert insights for researchers in drug development and organic synthesis.

The subject of this guide, 3-chloro-4-fluoro-5-methylpyridine, presents a unique set of challenges and opportunities for the synthetic chemist. The pyridine core is rendered electron-deficient by the cumulative electron-withdrawing effects of the nitrogen atom, the chloro, and the fluoro substituents. This electronic nature dictates its reactivity in various catalytic transformations. The presence of two distinct halogen atoms, chlorine and fluorine, at the C3 and C4 positions respectively, raises questions of regioselectivity in cross-coupling reactions. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of halogens follows the trend I > Br > OTf > Cl >> F, suggesting that the C-Cl bond is the more likely site of reaction.[2][3]

This document will focus on three principal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and the Sonogashira coupling for the introduction of alkynyl moieties. Additionally, we will explore the potential for C-H activation as an emerging strategy for the direct functionalization of the pyridine core.

I. Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is an indispensable tool for the construction of biaryl and heteroaryl-aryl structures.[4] The reaction of 3-chloro-4-fluoro-5-methylpyridine with a variety of boronic acids or esters allows for the introduction of diverse aryl and heteroaryl substituents at the C3 position.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The oxidative addition of the aryl chloride to the Pd(0) catalyst is often the rate-limiting step, particularly for electron-deficient chlorides.[5] The choice of a suitable phosphine ligand is critical to facilitate this step. Bulky, electron-rich ligands are known to promote the oxidative addition of aryl chlorides.[6]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Chloro-4-fluoro-5-methylpyridine with Phenylboronic Acid

This protocol is a general starting point and may require optimization for different boronic acids.

Materials:

-

3-Chloro-4-fluoro-5-methylpyridine (1.0 mmol, 1.0 equiv)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv)

-

Pd(OAc)₂ (0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

K₃PO₄ (2.0 mmol, 2.0 equiv)

-

Anhydrous 1,4-dioxane (5 mL)

-

Degassed water (1 mL)

-

Schlenk tube or microwave vial

-

Magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add 3-chloro-4-fluoro-5-methylpyridine, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the tube with inert gas three times.

-

Add the anhydrous 1,4-dioxane and degassed water via syringe.

-

Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Parameter | Recommended Condition | Notes |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pre-catalysts like SPhos-Pd-G3 can also be effective. |

| Ligand | SPhos, RuPhos, XPhos | Bulky, electron-rich biaryl phosphine ligands are crucial for C-Cl activation.[6] |

| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | The choice of base can influence reaction rate and yield.[7] |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | A mixture of an organic solvent and water is typically used. |

| Temperature | 80-120 °C | Higher temperatures are often required for aryl chlorides. |

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[8] This reaction allows for the introduction of a wide range of primary and secondary amines at the C3 position of 3-chloro-4-fluoro-5-methylpyridine, providing access to a diverse chemical space for drug discovery.

Mechanistic Considerations

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[8][9] The key steps are oxidative addition of the aryl chloride to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands is essential for facilitating the challenging oxidative addition of the C-Cl bond and promoting the reductive elimination step.[5]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of 3-Chloro-4-fluoro-5-methylpyridine with Morpholine

Materials:

-

3-Chloro-4-fluoro-5-methylpyridine (1.0 mmol, 1.0 equiv)

-

Morpholine (1.2 mmol, 1.2 equiv)

-

Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

-

RuPhos (0.03 mmol, 3 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

-

Anhydrous toluene (5 mL)

-

Schlenk tube

-

Magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, RuPhos, and NaOtBu to a dry Schlenk tube.

-

Add 3-chloro-4-fluoro-5-methylpyridine to the tube.

-

Add anhydrous toluene, followed by morpholine.

-

Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the product by flash column chromatography.

| Parameter | Recommended Condition | Notes |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalysts such as RuPhos-Pd-G3 are highly effective. |

| Ligand | RuPhos, BrettPhos, Xantphos | Bulky, electron-rich ligands are critical for success.[5] |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | NaOtBu is generally the most effective base.[10] |

| Solvent | Toluene, 1,4-Dioxane | Anhydrous and deoxygenated solvents are essential. |

| Temperature | 90-110 °C | Elevated temperatures are typically necessary. |

III. Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of terminal alkynes onto the pyridine ring.[11] This reaction is valuable for generating intermediates that can undergo further transformations, such as click chemistry or cyclization reactions.

Mechanistic Considerations

The classical Sonogashira coupling involves a dual catalytic system of palladium and copper.[11] The palladium catalyst undergoes oxidative addition to the aryl halide. Simultaneously, the copper co-catalyst activates the terminal alkyne by forming a copper acetylide, which then undergoes transmetalation with the palladium complex. Reductive elimination yields the alkynylated product and regenerates the palladium(0) catalyst. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the use of copper.[12]

Caption: The catalytic cycle of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of 3-Chloro-4-fluoro-5-methylpyridine with Phenylacetylene

Materials:

-

3-Chloro-4-fluoro-5-methylpyridine (1.0 mmol, 1.0 equiv)

-

Phenylacetylene (1.1 mmol, 1.1 equiv)

-

Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

-

CuI (0.04 mmol, 4 mol%)

-

Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

-

Anhydrous THF (5 mL)

-

Schlenk flask

-

Magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask, add Pd(PPh₃)₂Cl₂ and CuI.

-

Evacuate and backfill the flask with an inert atmosphere.

-

Add anhydrous THF and triethylamine.

-

Add 3-chloro-4-fluoro-5-methylpyridine.

-

Finally, add phenylacetylene dropwise.

-

Stir the reaction at room temperature for 4-16 hours, or until the starting material is consumed as monitored by TLC. Gentle heating (40-60 °C) may be required for less reactive substrates.

-